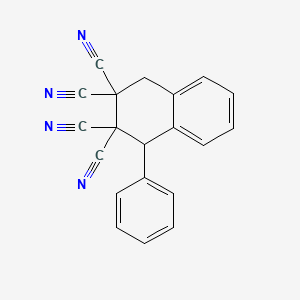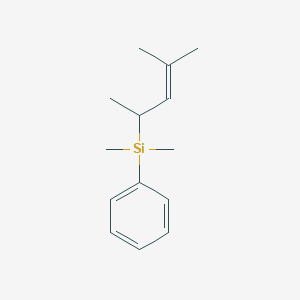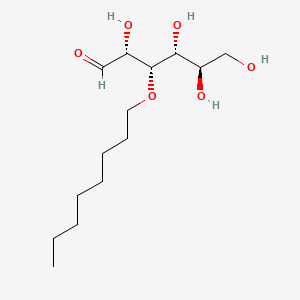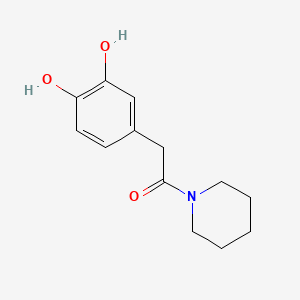
2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is a chemical compound that features a dihydroxyphenyl group and a piperidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and piperidine.
Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotective or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one depends on its specific application:
Biological Activity: The dihydroxyphenyl group may interact with biological targets such as enzymes or receptors, modulating their activity.
Molecular Targets: Potential targets include oxidative stress pathways, inflammatory mediators, and cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-(3,4-Dihydroxyphenyl)ethan-1-one: Lacks the piperidinyl group but shares the dihydroxyphenyl structure.
1-(Piperidin-1-yl)ethan-1-one: Lacks the dihydroxyphenyl group but contains the piperidinyl structure.
Uniqueness
2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is unique due to the combination of both dihydroxyphenyl and piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
| 113580-07-7 | |
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO3/c15-11-5-4-10(8-12(11)16)9-13(17)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7,9H2 |
InChI 键 |
HNKCVXQMVUBGTM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)CC2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


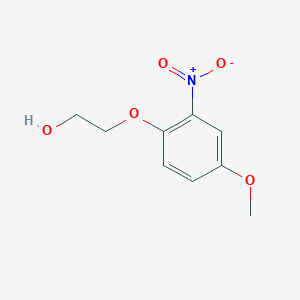
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
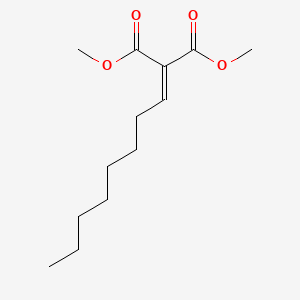
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/no-structure.png)
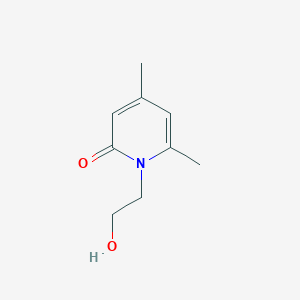

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
